Cas no 2092226-88-3 ((5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol)

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol 化学的及び物理的性質
名前と識別子
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- [5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methanol
- F2198-2130
- (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol
- 2092226-88-3
- starbld0033555
- AKOS026721873
- 1H-Pyrazole-1-methanol, 5-cyclopropyl-3-(trifluoromethyl)-
-
- インチ: 1S/C8H9F3N2O/c9-8(10,11)7-3-6(5-1-2-5)13(4-14)12-7/h3,5,14H,1-2,4H2
- InChIKey: HUFIJQBOFTXDSI-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C2CC2)N(CO)N=1)(F)F
計算された属性
- 精确分子量: 206.06669740g/mol
- 同位素质量: 206.06669740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 38Ų
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3(Predicted)
- Boiling Point: 258.7±40.0 °C(Predicted)
- 酸度系数(pKa): 12.99±0.10(Predicted)
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-2130-1g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F2198-2130-10g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | C264596-100mg |
(5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)methanol |
2092226-88-3 | 100mg |
$ 95.00 | 2022-04-01 | ||
TRC | C264596-1g |
(5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)methanol |
2092226-88-3 | 1g |
$ 475.00 | 2022-04-01 | ||
Life Chemicals | F2198-2130-5g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2198-2130-0.25g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
TRC | C264596-500mg |
(5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)methanol |
2092226-88-3 | 500mg |
$ 320.00 | 2022-04-01 | ||
Life Chemicals | F2198-2130-0.5g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2198-2130-2.5g |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |
2092226-88-3 | 95%+ | 2.5g |
$670.0 | 2023-09-06 |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanolに関する追加情報
Introduction to (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol (CAS No. 2092226-88-3)
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol, identified by its CAS number 2092226-88-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl moiety, which collectively contribute to its unique chemical properties and potential biological activities. The presence of the hydroxymethyl group at the 1-position of the pyrazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural attributes of (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol position it as a versatile building block for medicinal chemists. The cyclopropyl group is known for its stability and ability to influence the conformational flexibility of molecules, while the trifluoromethyl group is widely recognized for its ability to enhance metabolic stability and binding affinity in drug candidates. These features make this compound particularly interesting for the development of novel therapeutic agents.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazoles are privileged scaffolds that have been extensively explored in drug discovery, exhibiting properties such as anti-inflammatory, antiviral, anticancer, and antimicrobial effects. The specific substitution pattern of (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol aligns well with these trends, suggesting potential applications in several therapeutic areas.
One of the most compelling aspects of this compound is its utility in fragment-based drug design. Fragment-based approaches rely on identifying small molecular fragments that exhibit promising biological activity and then linking these fragments together to create more potent and selective drug candidates. The simplicity and reactivity of (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol make it an ideal candidate for such strategies. By leveraging its structural features, researchers can rapidly assemble novel molecules with tailored biological properties.
The synthesis of (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the cyclopropyl group typically requires specialized methodologies, such as cyclopropanation reactions, while the incorporation of the trifluoromethyl group often relies on metal-catalyzed cross-coupling reactions or direct fluorination techniques. These synthetic routes underscore the compound's complexity and the expertise required to produce it in high yields and purity.
The pharmacological potential of (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol has been explored in several preclinical studies. Researchers have demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, modifications to the hydroxymethyl group can yield analogs with enhanced binding affinity to target proteins, which is crucial for developing effective drugs. These findings highlight the compound's promise as a lead compound or intermediate in medicinal chemistry.
The role of computational chemistry in studying (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, allow researchers to predict the behavior of this compound both in vitro and in silico. These predictions can guide experimental efforts by providing insights into its interactions with biological targets and its potential metabolic pathways. Such integrative approaches are becoming increasingly important in modern drug discovery.
In conclusion, (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol represents a fascinating example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of substituents makes it a valuable tool for medicinal chemists, offering opportunities for innovation across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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